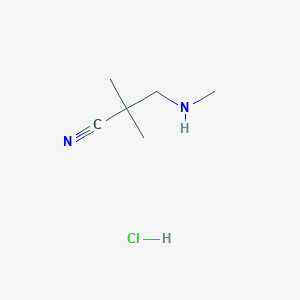![molecular formula C7H13ClF3NO2S B1449702 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1803599-38-3](/img/structure/B1449702.png)
4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride
Vue d'ensemble
Description
4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the CAS Number: 1803599-38-3 . It has a molecular weight of 267.7 . The IUPAC name for this compound is 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2S.ClH/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6;/h6,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Chemical Stability and Degradation Pathways
Nitisinone, a chemical structurally related to 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, exhibits stability influenced by pH levels, with increased stability at higher pH values. In acidic conditions akin to human gastric juice, two stable degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), are produced. This research is crucial for understanding the chemical behavior and potential risks or benefits of its application in medical treatments (Barchańska et al., 2019).
Synthetic Pathways and Structural Properties
Research on synthetic pathways leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which share a core structural similarity with the chemical , has provided insights into the conformation of these products and their potential applications. These synthetic routes reveal the diverse reactivity of chloral with amines, leading to a variety of products depending on the specific reaction conditions and the type of amine involved (Issac & Tierney, 1996).
Biological Potential and Medicinal Applications
The 1,3-thiazolidin-4-one nucleus and its analogues, including structures resembling 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, are highlighted for their significant pharmacological importance. Found in commercial pharmaceuticals, these compounds exhibit potential activities against various diseases, underscoring their value in medicinal chemistry and drug design. The synthesis and evolution of these compounds, from the mid-nineteenth century to the present, reflect ongoing advancements in understanding their structural and biological properties (Jonas da Silva Santos et al., 2018).
Environmental Impact and Toxicity Studies
Studies on the degradation and environmental impact of structurally related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), can offer insight into the ecological footprint and potential toxicity of chemicals like 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride. These investigations provide valuable information on the behavior of such compounds in natural settings and their effects on human health and the environment (Natana Raquel Zuanazzi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1,1-dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2S.ClH/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6;/h6,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHKYVEDJFHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |
CAS RN |
1803599-38-3 | |
| Record name | 2H-Thiopyran-4-amine, tetrahydro-N-(2,2,2-trifluoroethyl)-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)


![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)



![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)




